

# $^1\text{H}$ NMR spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene

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## Compound of Interest

Compound Name: 2-Bromo-1,3-difluoro-5-nitrobenzene

Cat. No.: B1273210

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An In-Depth Technical Guide to the  $^1\text{H}$  NMR Spectrum of **2-Bromo-1,3-difluoro-5-nitrobenzene**

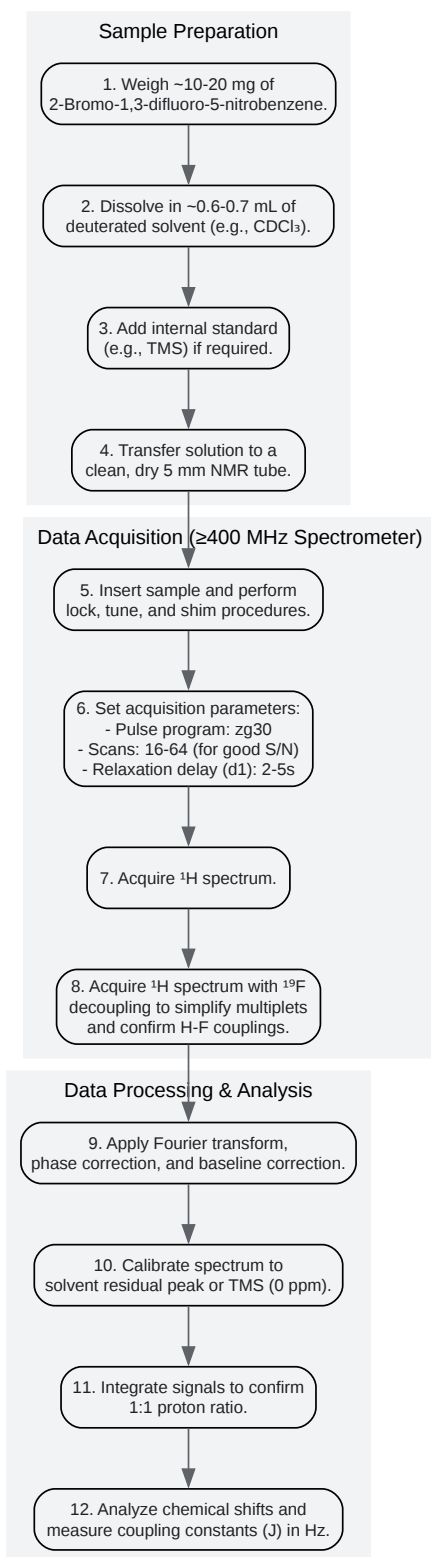
## Abstract

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectrum of **2-Bromo-1,3-difluoro-5-nitrobenzene**. As a substituted aromatic compound, its structure presents a unique case for spectral interpretation, characterized by complex spin-spin coupling between protons and fluorine nuclei. This document serves as a technical resource for researchers and chemists, detailing the theoretical basis for the expected spectrum, a protocol for data acquisition, and a thorough interpretation of the chemical shifts and coupling patterns. We will explore how the distinct electronic environments created by the bromo, fluoro, and nitro substituents dictate the spectral features, offering a predictive framework for the structural elucidation of this and similar molecules.

## Molecular Structure and Proton Environments

The structural analysis of **2-Bromo-1,3-difluoro-5-nitrobenzene** begins with understanding the disposition of its substituents and the resulting chemical environments of the two aromatic protons. The substitution pattern on the benzene ring is as follows: fluorine at C1 and C3, bromine at C2, a nitro group at C5, and protons at C4 and C6.

Due to the asymmetric substitution, the two protons, H-4 and H-6, are chemically non-equivalent. This non-equivalence is the foundation of the spectrum, predicting two distinct signals, each with its own characteristic chemical shift and multiplicity.



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